1-(4-Decylphenyl)-2,2,2-trifluoroethanone
CAS No.: 100444-41-5
Cat. No.: VC20745616
Molecular Formula: C18H25F3O
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100444-41-5 |
|---|---|
| Molecular Formula | C18H25F3O |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 1-(4-decylphenyl)-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C18H25F3O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(22)18(19,20)21/h11-14H,2-10H2,1H3 |
| Standard InChI Key | GJNWUVBDBVUZKP-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F |
| Canonical SMILES | CCCCCCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F |
Introduction
1-(4-Decylphenyl)-2,2,2-trifluoroethanone, with the CAS number 100444-41-5, is a chemical compound that belongs to the class of trifluoroketones. It is characterized by its molecular formula C18H25F3O and molecular weight. This compound is notable for its applications in medicinal chemistry and biomedicine, particularly as a pharmaceutical intermediate.
Applications in Medicinal Chemistry
This compound is primarily used as an intermediate in the synthesis of pharmaceuticals. Its lipophilic nature, due to the decyl chain, enhances its ability to interact with biological membranes, which is crucial for drug delivery and efficacy.
| Property | Description |
|---|---|
| Molecular Formula | C18H25F3O |
| Molecular Weight | Calculated based on atomic weights |
| Appearance | Powder or liquid |
| Applications | Pharmaceutical intermediates |
Synthesis and Preparation
The synthesis of 1-(4-Decylphenyl)-2,2,2-trifluoroethanone typically involves reactions that introduce the trifluoromethyl group and the decylphenyl moiety. Common methods include Friedel-Crafts acylation or similar reactions that form the ketone linkage.
Future Research Directions
Future studies could focus on exploring the compound's potential in drug development, particularly in areas where lipophilicity is beneficial. Additionally, investigating its interactions with biological membranes and its potential as a scaffold for designing new drugs could be fruitful.
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